molecular formula C9H20N2O B15324586 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine

Cat. No.: B15324586
M. Wt: 172.27 g/mol
InChI Key: PRNDCFAMLUFNKT-UHFFFAOYSA-N
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Description

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine is a chemical compound with the molecular formula C9H20N2O It is characterized by the presence of a pyrrolidine ring, an ethoxy group, and a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine typically involves the reaction of pyrrolidine with 3-chloropropan-1-amine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom bonded to the chlorine atom, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or acyl groups .

Scientific Research Applications

3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological processes and as a potential ligand for biological targets.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The ethoxy and propan-1-amine groups may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the pyrrolidine ring and the ethoxy group in this compound makes it unique compared to similar compounds. These structural features can enhance its reactivity and binding affinity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethoxy)propan-1-amine

InChI

InChI=1S/C9H20N2O/c10-4-3-8-12-9-7-11-5-1-2-6-11/h1-10H2

InChI Key

PRNDCFAMLUFNKT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCOCCCN

Origin of Product

United States

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